1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid
Description
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine core substituted with a carboxylic acid group at position 3 and a sulfonyl-linked 1,2-dimethylimidazole moiety at position 1. This compound’s structural complexity suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors requiring both polar and hydrophobic interactions .
Properties
Molecular Formula |
C11H17N3O4S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17N3O4S/c1-8-12-10(7-13(8)2)19(17,18)14-5-3-4-9(6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
RSPFEXNZCDTKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions One common approach is to start with the preparation of the imidazole ring, followed by sulfonylation and subsequent attachment to the piperidine ring
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and chemical properties can be contextualized by comparing it to analogs with shared structural motifs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Pyrrolidine-based compounds (e.g., 1-((1,2-dimethylimidazol-4-yl)sulfonyl)pyrrolidin-3-amine) show faster metabolic clearance due to reduced steric protection .
Functional Group Impact: Carboxylic Acid (Position 3): Enhances solubility and enables ionic interactions with target proteins. Its absence in pyrrolidine-3-amine analogs reduces polarity but increases membrane permeability . Sulfonyl Group: Common in all compounds, this group stabilizes interactions with serine or cysteine residues in enzymes (e.g., proteases, kinases) . Substituent Variations: Fluorine or cyano groups (e.g., in 1-(2-cyano-4-fluorophenyl)piperidine-3-carboxylic acid) increase lipophilicity and bioavailability, favoring blood-brain barrier penetration .
Biological Activity :
- Imidazole-containing sulfonyl derivatives (e.g., the target compound) show promise in targeting imidazole-recognizing enzymes like cytochrome P450 or histidine kinases .
- Pyrazine-carbonitrile analogs (e.g., 3-((1-((1,2-dimethylimidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile) may exhibit unique selectivity profiles due to nitrile-mediated covalent binding .
Biological Activity
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molar mass of approximately 287.34 g/mol. The structure includes a piperidine ring, a carboxylic acid group, and a sulfonyl group linked to a dimethylimidazole moiety, which contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 287.34 g/mol |
| CAS Number | 1171069-02-5 |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The imidazole ring enhances the compound's ability to act as an enzyme inhibitor, potentially modulating key biochemical processes.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes that play crucial roles in disease pathways. For instance, studies have shown that it can modulate the activity of proteins involved in cancer progression and metabolic disorders. The exact mechanisms are still under investigation, but the compound's structural features suggest it could effectively bind to active sites of target enzymes.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains with promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antibiotics.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Research : A study explored its effects on cancer cell lines, revealing that it could induce apoptosis in malignant cells while sparing normal cells. This selectivity suggests a favorable therapeutic index.
- Diabetes Management : Another investigation focused on its role in glucose metabolism regulation. The compound showed promise in enhancing insulin sensitivity in preclinical models.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Nitrophenyl)sulfonylpiperidine | Contains a nitrophenyl group | Known for its enzyme inhibition properties |
| 4-Methylpiperidine-3-carboxylic acid | Lacks the sulfonamide functionality | Simpler structure with fewer biological interactions |
| 1-(Phenylsulfonyl)piperidine-3-carboxylic acid | Contains a phenyl group | Different electronic properties affecting reactivity |
The combination of imidazole and piperidine functionalities in this compound enhances its potential for diverse biological interactions compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
